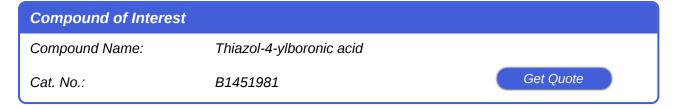


Spectroscopic Profile of Thiazol-4-ylboronic Acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Thiazol-4-ylboronic acid** (CAS No. 1016642-07-1). Due to the limited availability of experimentally-derived spectra in the public domain, this document presents a detailed analysis based on predicted values derived from spectroscopic databases and relevant chemical literature. This guide is intended to support research and development activities by providing a robust spectroscopic profile of this important building block.

Chemical and Physical Properties

Thiazol-4-ylboronic acid is a heterocyclic compound with the molecular formula C₃H₄BNO₂S and a molecular weight of 128.95 g/mol .[1][2][3] It serves as a key intermediate in the synthesis of various biologically active molecules.



Property	Value	Reference	
CAS Number	1016642-07-1	[1]	
Molecular Formula	C ₃ H ₄ BNO ₂ S	[1]	
Molecular Weight	128.95 g/mol	[2]	
IUPAC Name	thiazol-4-ylboronic acid	[1]	
SMILES	OB(O)C1=CSC=N1	[1]	
Exact Mass	129.00600 u	[4]	

Nuclear Magnetic Resonance (NMR) Spectroscopy

Obtaining high-resolution NMR spectra of boronic acids can be challenging due to the propensity for reversible trimerization to form boroxines, especially in aprotic solvents. Spectra are often recorded in deuterated solvents such as DMSO-d₆ or methanol-d₄ to minimize this effect. The following data is predicted based on established chemical shift ranges for thiazole and arylboronic acid moieties.[5][6][7][8]

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for **Thiazol-4-ylboronic acid** (in DMSO-d₆)

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	8.8 - 9.2	S	-
H-5	8.2 - 8.6	S	-
-B(OH) ₂	8.0 - 8.5	br s	-

The chemical shifts of the thiazole protons are influenced by the electron-withdrawing nature of the boronic acid group. The protons of the B(OH)₂ group are expected to be broad and their chemical shift can be highly dependent on concentration and the presence of water.

¹³C NMR Spectroscopy



Table 2: Predicted ¹³C NMR Spectral Data for **Thiazol-4-ylboronic acid** (in DMSO-d₆)

Carbon Assignment	Predicted Chemical Shift (δ, ppm)	
C-2	155 - 160	
C-4	130 - 135	
C-5	145 - 150	

The carbon atom attached to the boron (C-4) may exhibit a broad signal or be unobserved due to quadrupolar relaxation.[9]

Infrared (IR) Spectroscopy

The IR spectrum of **Thiazol-4-ylboronic acid** is predicted to show characteristic absorptions for the O-H and B-O bonds of the boronic acid group, as well as vibrations associated with the thiazole ring.

Table 3: Predicted FT-IR Spectral Data for **Thiazol-4-ylboronic acid** (KBr Pellet)

Wavenumber (cm⁻¹)	Vibration Mode	Intensity
3200-3600	O-H stretch (boronic acid, H-bonded)	Broad, Strong
3050-3150	C-H stretch (aromatic)	Medium
1600-1650	C=N stretch (thiazole ring)	Medium
1450-1550	C=C stretch (thiazole ring)	Medium
1300-1400	B-O stretch	Strong
1000-1100	B-O-H bend	Medium
650-750	C-S stretch	Weak

Mass Spectrometry (MS)



The mass spectrum of **Thiazol-4-ylboronic acid** is expected to show the molecular ion peak. Due to the natural isotopic abundance of boron (10 B \approx 20%, 11 B \approx 80%), ions containing boron will exhibit a characteristic isotopic pattern. Under certain conditions, dehydration and the formation of the trimeric boroxine anhydride may be observed.

Table 4: Predicted Mass Spectrometry Data for Thiazol-4-ylboronic acid

m/z (¹¹B)	m/z (¹ºB)	Ion Identity	Notes
129.01	128.01	[M]+	Molecular ion
111.00	110.00	[M-H ₂ O] ⁺	Dehydrated molecular ion
85.00	84.00	[C₃H₃NS]+	Loss of B(OH) ₂
321.03	-	[M₃ - 3H₂O]+ (Boroxine)	Trimeric anhydride, may be observed depending on ionization conditions

Experimental Protocols

While specific protocols for **Thiazol-4-ylboronic acid** are not available, the following are general methodologies for obtaining the spectroscopic data discussed.

NMR Spectroscopy

A sample of **Thiazol-4-ylboronic acid** (5-10 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, 0.5-0.7 mL) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field spectrometer. Chemical shifts are referenced to the residual solvent peak. For ¹H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1 second, and an acquisition time of 3-4 seconds. For ¹³C NMR, a proton-decoupled sequence is used with a wider spectral width and a longer relaxation delay (2-5 seconds).

FT-IR Spectroscopy

A small amount of the solid sample is finely ground with spectroscopy-grade potassium bromide (KBr) in a 1:100 ratio.[10][11] The mixture is then pressed into a thin, transparent



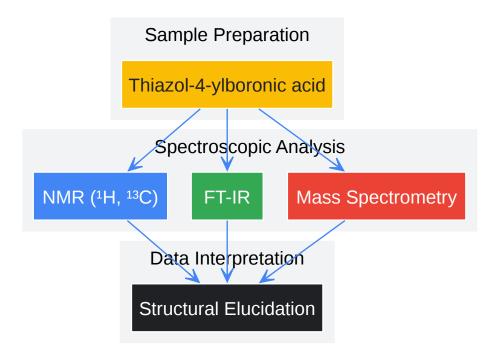
pellet using a hydraulic press. The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry

Mass spectra can be obtained using various ionization techniques. For electrospray ionization (ESI), the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or liquid chromatography. For electron ionization (EI), a solid probe may be used. High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition of the molecular ion and key fragments.

Visualizations Molecular Structure and Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **Thiazol-4-ylboronic acid**.



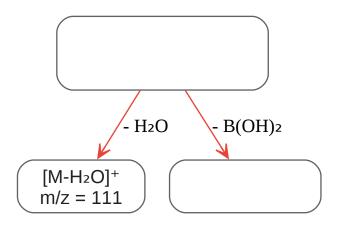
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Caption: Workflow for Spectroscopic Analysis.

Predicted Mass Spectrometry Fragmentation

This diagram shows the predicted fragmentation pathway for **Thiazol-4-ylboronic acid** in mass spectrometry.



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- To cite this document: BenchChem. [Spectroscopic Profile of Thiazol-4-ylboronic Acid: A
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